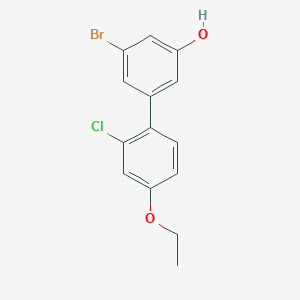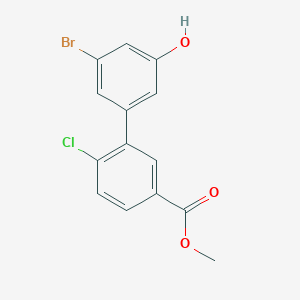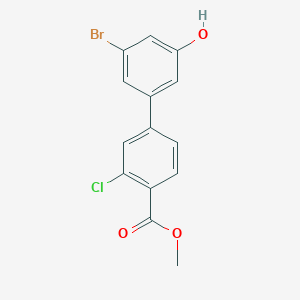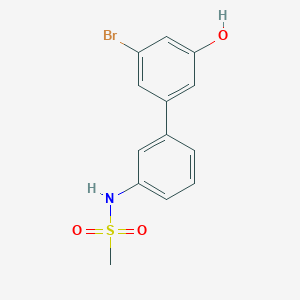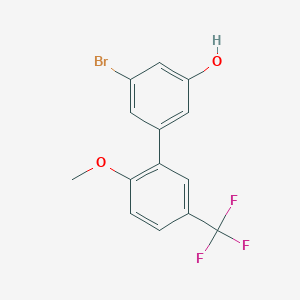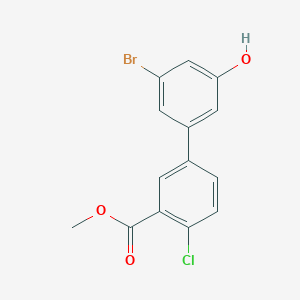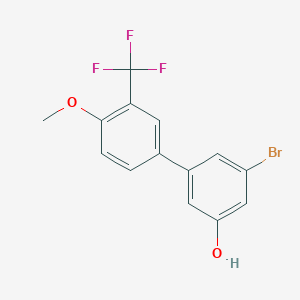
3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% (3-B5-2NS) is a brominated phenol derivative with a unique chemical structure. It has been widely used in various scientific research applications, such as in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as in the synthesis of 2-N-substituted phenols, which are important intermediates in the synthesis of pharmaceuticals and other organic compounds. In addition, 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in the study of biochemical and physiological effects, such as its ability to inhibit cytochrome P450 enzymes. It has also been used in the development of new drugs, such as in the development of anti-cancer agents.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% is thought to interact with other proteins, such as those involved in signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% are not yet fully understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to interact with other proteins, such as those involved in signal transduction pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% in lab experiments include its availability, low cost, and ease of synthesis. In addition, it has been shown to inhibit the activity of cytochrome P450 enzymes, which is useful for studying the metabolism of drugs and other compounds. The main limitation of using 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% in lab experiments is that its mechanism of action is not yet fully understood, so its effects may be unpredictable.
Zukünftige Richtungen
For 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications. In addition, further research into its use in the synthesis of organic compounds and its potential as an anti-cancer agent may be beneficial. Finally, research into the potential side effects of 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% should be conducted to ensure its safety for use in lab experiments and in the development of new drugs.
Synthesemethoden
The synthesis of 3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% involves a multi-step process. The first step involves the reaction of 4-bromophenol with sodium sulfamate in the presence of sodium hydroxide to form 4-bromo-2-N-sulfamoylphenol. This is followed by the reaction of 4-bromo-2-N-sulfamoylphenol with dimethyl sulfate to form 3-bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%. The final product is then purified using column chromatography.
Eigenschaften
IUPAC Name |
2-(3-bromo-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-16(2)20(18,19)14-6-4-3-5-13(14)10-7-11(15)9-12(17)8-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUQIKFIELYSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-N,N-dimethylsulfamoylphenyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



